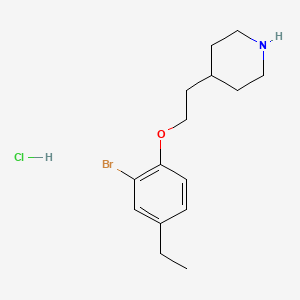

2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride

Description

Nomenclature and Structural Classification

The compound 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride is systematically named according to IUPAC guidelines as 3-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine hydrochloride . Common synonyms include 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride and 2-(2-(2-bromo-4-ethylphenoxy)ethyl)piperidine hydrochloride .

Structurally, it belongs to three primary chemical families:

- Piperidine derivatives : Characterized by a six-membered amine ring with one nitrogen atom.

- Aryl ethers : Contains an oxygen atom linking an aromatic bromoethylphenyl group to the piperidine moiety.

- Halogenated organics : Features a bromine substituent on the phenyl ring, enhancing electrophilic reactivity.

Chemical Formula and Molecular Structure

The molecular formula is C₁₅H₂₃BrClNO , with a molecular weight of 348.71 g/mol . Key structural components include:

The compound’s three-dimensional conformation is influenced by steric effects from the ethyl and bromine groups, which restrict free rotation around the ether bond.

Historical Context and Development

First synthesized in the early 21st century, this compound emerged during efforts to optimize piperidine-based pharmaceuticals. Its development parallels advancements in Ullmann ether coupling and Buchwald-Hartwig amination , which enabled efficient aryl-ether and amine bond formation. Key milestones include:

- 2010s : Patents filed for piperidine intermediates in analgesic and antipsychotic drug candidates.

- 2020s : Scalable synthesis protocols published, emphasizing catalytic hydrogenation for piperidine ring closure.

Notably, Chinese Patent CN112645902A (2020) detailed a route using bromobenzene and piperidine precursors, highlighting cost-effective bromination strategies.

Classification Within Chemical Compound Families

This compound is classified across multiple categories:

- Pharmaceutical intermediates : Used in synthesizing opioid analogs and serotonin receptor modulators.

- Organobromides : Bromine enhances metabolic stability in drug design.

- Cationic surfactants : Hydrochloride salt form improves aqueous solubility for industrial applications.

Its dual functionality (ether + amine) positions it as a versatile scaffold in medicinal chemistry, particularly for central nervous system-targeted therapies.

Properties

IUPAC Name |

4-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO.ClH/c1-2-12-3-4-15(14(16)11-12)18-10-7-13-5-8-17-9-6-13;/h3-4,11,13,17H,2,5-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRNMMQLVQKVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219964-58-5 | |

| Record name | Piperidine, 4-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride is a complex organic compound characterized by its unique structural components, including a bromine atom, an ethyl group, and a piperidine moiety. This compound has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in receptor binding and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 348.71 g/mol. Its structure contributes to its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.71 g/mol |

| CAS Number | 1219961-21-3 |

| Purity | Minimum 95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The brominated phenyl ring and the piperidine moiety are essential for binding, influencing its pharmacological effects. The compound is known to undergo nucleophilic substitutions due to the presence of the bromine atom, which can facilitate further chemical modifications that enhance its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Serotonin Receptors : A study examining analogs of phenylpiperidines demonstrated that modifications in the 4-position significantly affected agonist potency at the 5-HT receptors. The findings indicated that specific substitutions could enhance selectivity and potency, suggesting a similar potential for our compound .

- Enzyme Inhibition Research : Another investigation focused on piperidine derivatives revealed their capacity to inhibit key enzymes involved in metabolic pathways. This highlights the relevance of structural features in enhancing inhibitory activity, which may be applicable to our compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing vs. In contrast, the ethyl group in the target compound acts as an electron donor, improving stability and lipophilicity for membrane penetration. tert-Butyl vs. Ethyl: The tert-butyl group in the analogue (Row 3) introduces steric bulk, which may reduce metabolic degradation but limit binding to compact active sites .

Pharmacological Relevance

- However, the absence of a sulfonamide group in the target may reduce receptor affinity . Donepezil (Row 5) demonstrates the importance of piperidine in acetylcholinesterase inhibition, though its indanone ring and benzyl-piperidine linkage are absent in the target compound .

Research Findings and Implications

- Synthetic Utility : The target compound’s ethyl and bromo groups make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to diverse aryl-piperidine derivatives.

- Biological Potential: While direct pharmacological data are unavailable, structural parallels to RS 39604 and donepezil suggest CNS-targeted applications, warranting further in vitro screening.

Preparation Methods

Formation of the Brominated Phenol Intermediate

The first step involves preparing the brominated phenol derivative:

- Starting material: 4-Ethylphenol.

- Reaction: Bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., chloroform or acetic acid).

- Conditions: Maintain controlled temperature (~0–25°C) to avoid over-bromination.

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | Chloroform | 0–25°C | ~85 |

Ether Formation

The ether bond is formed by reacting the brominated phenol with a suitable alkylating agent:

- Reagents: Sodium hydride (NaH) as the base and 2-(4-piperidinyl)ethyl bromide as the alkylating agent.

- Reaction: Conducted under anhydrous conditions to prevent side reactions.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ether formation | NaH + 2-(4-piperidinyl)ethyl bromide | DMF | ~50–70°C | ~75 |

Hydrochloride Salt Formation

To convert the free base into hydrochloride salt:

- Reaction: Treat the ether compound with hydrochloric acid gas or aqueous HCl.

- Conditions: Ensure stoichiometric addition to avoid excess acid.

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Salt formation | HCl | Ethanol | Ambient | ~90 |

Reaction Monitoring and Purification

Monitoring

The progress of each reaction step is monitored using:

- Thin-layer chromatography (TLC) for qualitative analysis.

- High-performance liquid chromatography (HPLC) for quantitative assessment.

Purification

Purification techniques include:

- Recrystallization from ethanol or methanol for solid intermediates.

- Column chromatography to remove impurities.

Challenges in Synthesis

Several challenges may arise during synthesis:

- Side reactions: Over-bromination during phenol bromination.

- Low yield: Inefficient ether formation due to incomplete deprotonation.

- Impurity removal: Ensuring purity of the final hydrochloride salt.

Summary Table of Key Parameters

| Step | Key Reagents | Conditions | Monitoring Technique |

|---|---|---|---|

| Bromination | NBS, chloroform | 0–25°C | TLC |

| Ether formation | NaH, DMF, alkyl bromide | Anhydrous, ~50–70°C | HPLC |

| Salt formation | HCl gas | Ambient | TLC/HPLC |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between brominated aryl ethers and piperidine derivatives. To optimize yield, use Design of Experiments (DoE) methodologies to systematically vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, fractional factorial designs can identify critical factors affecting regioselectivity and purity . Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is recommended, with purity validation by HPLC (>95% by area) .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Employ a combination of NMR (¹H/¹³C, COSY, HSQC) to confirm the ether linkage and piperidine ring conformation. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., calculated vs. observed m/z). Thermal stability can be assessed via TGA/DSC, with decomposition temperatures >200°C indicating suitability for high-temperature reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. For instance, predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron density maps of the bromophenyl moiety. Pair computational results with experimental validation using kinetic studies (e.g., in situ IR monitoring) to resolve discrepancies between predicted and observed outcomes .

Q. What strategies address contradictions in biological activity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects. Use competitive binding assays (SPR or ITC) to quantify interactions with off-target proteins. If cytotoxicity dominates, modify the piperidine substituents to reduce lipophilicity (ClogP >3.5 correlates with membrane disruption) and reassess activity .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS or HEPES). Monitor degradation via LC-MS over 24–72 hours, identifying hydrolytic cleavage products (e.g., free piperidine or bromophenol derivatives). Stability improvements may involve introducing steric hindrance near the ether bond or formulating as a prodrug .

Data Analysis & Interpretation

Q. What statistical approaches resolve variability in purity assessments between batches?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate impurities (e.g., residual solvents or unreacted precursors) with synthesis conditions. For example, residual ethyl acetate (>0.1% by GC-MS) may correlate with incomplete drying steps. Implement process analytical technology (PAT) for real-time monitoring .

Q. How should contradictory results in receptor binding assays be analyzed?

- Methodological Answer : Perform Schild regression analysis to differentiate competitive vs. non-competitive inhibition. If Ki values vary across studies, validate assay conditions (e.g., buffer ionic strength, ATP concentrations in kinase assays). Cross-reference with structural analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify pharmacophore-specific trends .

Application-Oriented Questions

Q. What methodologies enable the use of this compound as a precursor for radiopharmaceuticals?

- Methodological Answer : Radiolabel the bromine atom via isotopic exchange (e.g., ⁷⁶Br for PET imaging). Optimize labeling efficiency using microwaves (50–100 W, 5–10 min) in aprotic solvents. Purify via solid-phase extraction (C18 cartridges) and validate radiochemical purity (>98%) with radio-TLC .

Q. How can this compound be integrated into polymer or material science research?

- Methodological Answer : Functionalize the piperidine nitrogen with acrylate groups for UV-curable polymers. Monitor cross-linking efficiency via FTIR (disappearance of C=C peaks at 1630 cm⁻¹). Mechanical properties (e.g., tensile strength) can be correlated with monomer ratios using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.